4,4'-di-tert-Butylbiphenyl
Overview
Description
4,4’-Di-tert-butylbiphenyl is a chemical compound used in various applications. It is used in the production of homoallylic amine derivatives . It is also used in the preparation of lithium di-tert-butylbiphenylide, a radical anion, which is superior to sodium or lithium naphthalenides for metalation reactions .
Synthesis Analysis
The synthesis of 4,4’-di-tert-butylbiphenyl involves the Friedel-Crafts alkylation reaction. The alkyl group is inserted by reacting the aromatic substrate with an alkyl halide (e.g., tert-butyl chloride) while catalyzing with a strong Lewis acid (e.g., Ferric chloride) .Molecular Structure Analysis
The molecular structure of 4,4’-di-tert-butylbiphenyl can be represented by the formula C20H26 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
4,4’-Di-tert-butylbiphenyl, along with lithium, catalyzes the reaction of chloromethyl ethyl ether and different carbonyl compounds to yield corresponding hydroxyethers . It also catalyzes the reductive opening of N-phenylazetidine .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4’-di-tert-butylbiphenyl include a molecular weight of 266.42 g/mol . The compound has a melting point of 392 K .Scientific Research Applications
Thermochemical Properties
- Thermochemical studies of 4-tert-butylbiphenyl and 4,4′-di-tert-butylbiphenyl reveal insights into their standard massic energies, standard enthalpies of vaporization, fusion, and sublimation. These properties are crucial for understanding the thermal behavior of these compounds in various applications (Melkhanova et al., 2009).
- Heat capacity and thermodynamic functions of 4,4′-dimethylbiphenyl and 4,4′-di-tert-butylbiphenyl have been measured, providing valuable data for their use in materials science and engineering (Efimova et al., 2010).
Chemical Reactivity and Synthesis
- 4,4'-Di-tert-butylbiphenyl has been used as a reagent in the synthesis of various functionalized derivatives, demonstrating its versatility in organic synthesis (Schlosser et al., 2004).
- The compound has been incorporated into gold(III) compounds as a chelating, dicarbanionic ligand, indicating its potential in the development of novel organometallic complexes (David et al., 2014).
Electrochemistry
- Electrodeposition studies of 4,4′-di-tert-butylbiphenyl peroxide from its anodic oxidation highlight its potential applications in electrochemistry and materials science (Abidi et al., 2017).
Thermal Stability
- The thermal stability of 4,4'-di-tert-butylbiphenyl has been extensively studied, providing essential data for its use in high-temperature processes and materials (Repkin et al., 2010).
Catalysis
- The compound has been explored as a catalyst in various chemical reactions, demonstrating its utility in organic synthesis and chemical engineering (Yus et al., 2001).
Future Directions
The future directions of 4,4’-di-tert-butylbiphenyl research could involve further exploration of its utility in organic synthesis . Its ability to accept electrons from Li metal to give a radical anion, which is highly effective in the conversion of alkyl halides to alkyllithiums, suggests potential applications in the field of organic chemistry .
properties
IUPAC Name |
1-tert-butyl-4-(4-tert-butylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26/c1-19(2,3)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(4,5)6/h7-14H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKCEZNPAYWORX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048193 | |
Record name | 4,4'-Di-tert-butylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-di-tert-Butylbiphenyl | |
CAS RN |
1625-91-8 | |
Record name | 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1625-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Di-tert-butyl-1,1'-biphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001625918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Di-tert-butylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-di-tert-butyl-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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